molecular formula C11H11BO2 B1439366 1-Methylnaphthalene-2-boronic acid CAS No. 590401-47-1

1-Methylnaphthalene-2-boronic acid

Cat. No.: B1439366
CAS No.: 590401-47-1
M. Wt: 186.02 g/mol
InChI Key: WRMHOUYVGICNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylnaphthalene-2-boronic acid is an organoboron compound with the molecular formula C11H11BO2. It is a derivative of naphthalene, where a boronic acid group is attached to the second carbon of the naphthalene ring, and a methyl group is attached to the first carbon. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

1-Methylnaphthalene-2-boronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) and organic halides .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, the organoboron compound (this compound) transfers its organic group to the palladium center .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the temperature, and the presence of a base . The reaction conditions are generally mild and tolerant of a wide range of functional groups .

Biochemical Analysis

Biochemical Properties

1-Methylnaphthalene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired product in organic synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to interact with enzymes involved in metabolic pathways, leading to changes in cellular function. For example, it can inhibit certain enzymes, resulting in altered metabolic flux and changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding interaction can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to certain conditions, such as high temperatures or acidic environments, can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects. At higher doses, it can cause adverse effects, such as toxicity and changes in cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in the degradation of aromatic compounds, resulting in the formation of specific metabolites. These metabolic pathways are crucial for the proper functioning of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by boron transporters, which facilitate its uptake and distribution within cells. Additionally, binding proteins can interact with this compound, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles. For example, this compound can be directed to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and other processes .

Chemical Reactions Analysis

1-Methylnaphthalene-2-boronic acid undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-Methylnaphthalene-2-boronic acid can be compared with other boronic acids, such as:

This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.

Properties

IUPAC Name

(1-methylnaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHOUYVGICNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668517
Record name (1-Methylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590401-47-1
Record name (1-Methylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590401-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylnaphthalene-2-boronic acid
Reactant of Route 2
Reactant of Route 2
1-Methylnaphthalene-2-boronic acid
Reactant of Route 3
Reactant of Route 3
1-Methylnaphthalene-2-boronic acid
Reactant of Route 4
1-Methylnaphthalene-2-boronic acid
Reactant of Route 5
Reactant of Route 5
1-Methylnaphthalene-2-boronic acid
Reactant of Route 6
Reactant of Route 6
1-Methylnaphthalene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.